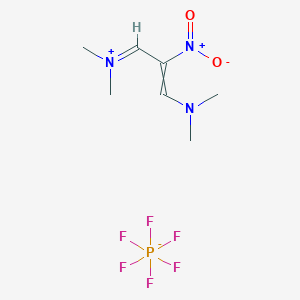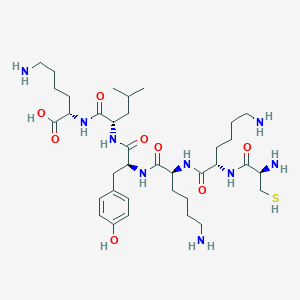
L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine is a peptide composed of six amino acids: cysteine, lysine, lysine, tyrosine, leucine, and lysine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino groups in lysine residues can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like NHS esters or isothiocyanates can be used for lysine modification.
Major Products
Disulfide-linked peptides: Formed through oxidation of cysteine residues.
Modified peptides: Resulting from substitution reactions at lysine residues.
Wissenschaftliche Forschungsanwendungen
L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. Lysine residues can participate in electrostatic interactions and hydrogen bonding, affecting the peptide’s binding affinity and specificity. Tyrosine and leucine residues contribute to hydrophobic interactions, further stabilizing the peptide’s conformation and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lysylcysteine: A dipeptide composed of lysine and cysteine, used in similar research applications.
L-Glutathione: A tripeptide containing cysteine, glutamate, and glycine, known for its antioxidant properties.
Cyclotraxin-B: A cyclic peptide with a disulfide bridge, used in neurobiological research.
Uniqueness
L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of multiple lysine residues enhances its potential for modification and interaction with other biomolecules. The combination of cysteine, tyrosine, and leucine residues provides a versatile platform for studying various biochemical processes and developing novel applications.
Eigenschaften
CAS-Nummer |
614757-85-6 |
|---|---|
Molekularformel |
C36H63N9O8S |
Molekulargewicht |
782.0 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H63N9O8S/c1-22(2)19-29(34(50)43-28(36(52)53)11-5-8-18-39)44-35(51)30(20-23-12-14-24(46)15-13-23)45-33(49)27(10-4-7-17-38)42-32(48)26(9-3-6-16-37)41-31(47)25(40)21-54/h12-15,22,25-30,46,54H,3-11,16-21,37-40H2,1-2H3,(H,41,47)(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,52,53)/t25-,26-,27-,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
VDSTYIPZIHBMKY-WPMUBMLPSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



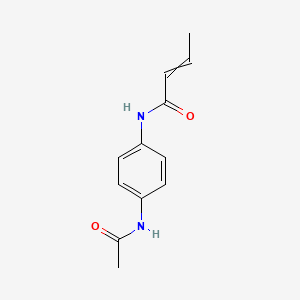
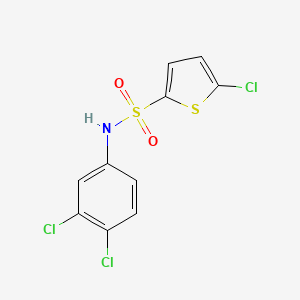
![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)

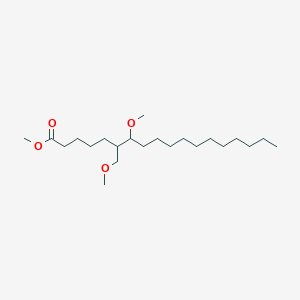
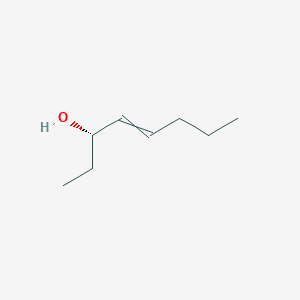

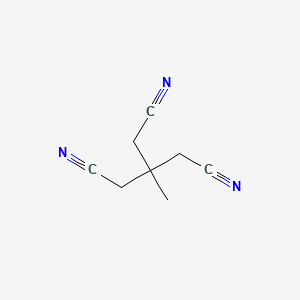
![2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12579086.png)
![Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-](/img/structure/B12579090.png)
